(1-Methoxycyclopentyl)methanol

Description

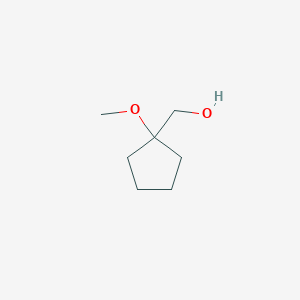

Structure

3D Structure

Properties

IUPAC Name |

(1-methoxycyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAKQFWACRXURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxycyclopentyl Methanol and Analogues

Direct Synthesis via Functional Group Interconversions

Direct synthesis of (1-methoxycyclopentyl)methanol often involves the manipulation of functional groups on a pre-existing cyclopentane (B165970) ring. These methods are advantageous when the corresponding substituted cyclopentane precursors are readily available.

One of the most straightforward conceptual routes to this compound is through the reduction of a corresponding carboxylic acid derivative, such as methyl 1-methoxycyclopentanecarboxylate. This transformation from a carboxyl group to a primary alcohol is a fundamental conversion in organic synthesis.

The reduction can be achieved using a variety of reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An alternative, milder reducing agent that can be employed is sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or in a mixed solvent system to enhance its reactivity towards esters.

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reduction. The corresponding 1-methoxycyclopentanecarbonyl chloride can be reduced to the desired alcohol using LiAlH₄ or by catalytic hydrogenation under specific conditions. While effective, this two-step process may be less atom-economical compared to the direct reduction of the ester.

| Precursor | Reducing Agent | Product |

| Methyl 1-methoxycyclopentanecarboxylate | Lithium aluminum hydride (LiAlH₄) | This compound |

| 1-Methoxycyclopentanecarbonyl chloride | Sodium borohydride (NaBH₄) | This compound |

This table presents plausible synthetic transformations based on standard organic chemistry principles.

Alkylation and etherification strategies offer alternative pathways to construct the target molecule. A potential route could involve the selective methylation of a diol precursor, such as 1-(hydroxymethyl)cyclopentan-1-ol (B3056809). However, achieving selective methylation of the tertiary alcohol in the presence of a primary alcohol can be challenging due to steric hindrance.

A more viable approach could start from a precursor where the primary alcohol is protected, followed by methylation of the tertiary hydroxyl group and subsequent deprotection. For example, the primary alcohol of 1-(hydroxymethyl)cyclopentan-1-ol could be protected with a suitable protecting group, such as a silyl (B83357) ether. The remaining tertiary alcohol can then be methylated using a reagent like methyl iodide in the presence of a base, such as sodium hydride. Finally, removal of the protecting group would yield this compound.

Another strategy involves the etherification of cyclopentanol (B49286) with methanol (B129727) to form cyclopentyl methyl ether, followed by functionalization at the C1 position. researchgate.net However, this would require subsequent steps to introduce the hydroxymethyl group, which could be a multi-step and less efficient process.

Catalytic Approaches to Methoxycyclopentane Ring Systems

Catalytic methods provide efficient and often more environmentally benign routes to the core methoxycyclopentane structure. These approaches can involve acid catalysis or the use of heterogeneous catalysts like zeolites and ion-exchange resins.

The acid-catalyzed addition of an alcohol to an alkene is a well-established method for the synthesis of ethers. chadsprep.comyoutube.comyoutube.com This reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the nucleophile (in this case, methanol) adds to the more substituted carbon of the double bond. chadsprep.comyoutube.com

For the synthesis of a (1-methoxycyclopentyl) moiety, a suitable cyclopentene (B43876) precursor with an exocyclic double bond, such as methylenecyclopentane, could be utilized. In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and methanol, the protonation of the double bond would lead to the formation of a stable tertiary carbocation at the C1 position of the cyclopentane ring. study.com Subsequent nucleophilic attack by methanol would yield the 1-methoxy-1-methylcyclopentane. While this specific example leads to a methyl group instead of a hydroxymethyl group, the principle can be extended to other appropriately substituted cyclopentene derivatives.

The general mechanism for the acid-catalyzed addition of an alcohol to an alkene involves three key steps:

Protonation of the alkene to form a carbocation.

Nucleophilic attack of the alcohol on the carbocation.

Deprotonation to yield the ether. youtube.com

A similar strategy has been documented for the preparation of 1-methyl-1-hydroxycyclopentane from 1-methylcyclopentene (B36725) via acid-catalyzed addition of water. google.com

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, reusability, and often, improved selectivity. rsc.org Zeolites and ion-exchange resins are prominent examples of solid acid catalysts used in organic synthesis. mdpi.comsamyangtrilite.comuci.edu

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. mdpi.com These properties make them effective catalysts for a variety of reactions, including etherification. extrica.commdpi.com For instance, the gas-phase etherification of cyclopentanol with methanol to produce cyclopentyl methyl ether has been successfully demonstrated using zeolite catalysts. researchgate.net Among various zeolite types, ZSM-5 has shown high selectivity for the desired asymmetric ether. researchgate.net This suggests that a similar approach could be adapted for the synthesis of this compound from a suitable cyclopentanol precursor. The shape selectivity of zeolites can also play a crucial role in directing the reaction towards the desired product while minimizing the formation of byproducts. rsc.org

Ion-exchange resins , such as Amberlyst-15, are another class of solid acid catalysts widely used in organic synthesis. mdpi.commdpi.comwikipedia.org These sulfonic acid-based resins have been employed in the synthesis of 1-methyl-1-hydroxycyclopentane from 1-methylcyclopentene and water. google.com The use of porous-type ion-exchange resins has expanded their application to non-polar solvent systems, making them suitable for a broader range of reactions, including alkylation. samyangtrilite.com Their high thermal stability and the ease of separation from the reaction mixture make them an attractive option for industrial applications. samyangtrilite.com

| Catalyst Type | Example | Relevant Application | Reference |

| Zeolite | ZSM-5 | Gas-phase etherification of cyclopentanol and methanol | researchgate.net |

| Ion-Exchange Resin | Amberlyst-15 | Addition of water to 1-methylcyclopentene | google.com |

Convergent Synthesis from Pre-formed Cyclopentane Scaffolds

Convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the final steps of the synthesis. This approach can be highly efficient for the synthesis of complex molecules.

For this compound, a convergent strategy could involve the reaction of a cyclopentanone (B42830) derivative with an organometallic reagent. For example, the reaction of 1-methoxycyclopentanecarbaldehyde with a Grignard reagent or an organolithium reagent could be a potential route. However, the stability of the starting aldehyde might be a concern.

A more plausible convergent approach would be to start with a readily available cyclopentane derivative and introduce the necessary functional groups in a stepwise manner. For instance, starting from cyclopentanemethanol, one could envision a sequence of reactions to introduce the methoxy (B1213986) group at the C1 position. This would likely involve an oxidation step to form the corresponding aldehyde or ketone, followed by reactions to introduce the methoxy group and then a final reduction if necessary.

While specific examples for the convergent synthesis of this compound are not readily found in the provided search results, the principles of convergent synthesis offer a flexible and powerful strategy for the construction of such substituted cyclopentane systems.

Ring-Opening Reactions of Epoxides and Aziridines with Methanol

A primary method for synthesizing 1,2-difunctionalized cyclopentanes is through the ring-opening of epoxides. This reaction is a powerful tool for installing vicinal (adjacent) functional groups with well-defined stereochemistry.

The synthesis of a this compound analogue can be initiated from cyclopentene oxide. Under basic or neutral conditions, the reaction with a nucleophile like sodium methoxide (B1231860) in methanol proceeds via an SN2 mechanism. chegg.comlibretexts.org In this mechanism, the methoxide ion, a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring. libretexts.org For an asymmetrical epoxide, this attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org This nucleophilic attack forces the opening of the strained three-membered ring, resulting in an alkoxide intermediate, which is subsequently protonated by the solvent (methanol) to yield the final trans-alkoxy alcohol product. The backside attack characteristic of the SN2 mechanism leads to an inversion of stereochemistry at the site of attack. libretexts.org

Conversely, under acidic conditions (e.g., in acidic methanol), the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgyoutube.com This protonation makes the epoxide carbons more electrophilic. The mechanism can exhibit significant SN1 character, particularly if one of the carbons is tertiary, leading to the nucleophile (methanol) attacking the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgyoutube.com For cyclopentene oxide, where both carbons are secondary, the reaction still results in a trans product due to the backside attack of the nucleophile on the protonated epoxide.

While aziridines (nitrogen analogues of epoxides) also undergo similar ring-opening reactions, the use of epoxides is more common for the synthesis of alkoxy alcohols like this compound.

Halogenation and Subsequent Functionalization of Cyclopentane Intermediates

A multi-step approach involving the initial halogenation of a cyclopentane scaffold followed by nucleophilic substitution offers another route to this compound and its analogues. This strategy relies on creating a reactive intermediate that can be converted to the desired product.

The process can begin with a readily available starting material like cyclopentane. Direct free-radical halogenation of alkanes is a known method for introducing a halogen atom, which can serve as a leaving group in subsequent reactions. youtube.compearson.com The reaction of cyclopentane with chlorine (Cl₂) or bromine (Br₂) in the presence of UV light initiates a chain reaction, leading to the formation of chlorocyclopentane (B1362555) or bromocyclopentane. youtube.comyoutube.com Bromination is generally more selective than chlorination, which can produce a mixture of products. youtube.comwikipedia.org

Once the halocyclopentane is formed, it can undergo functionalization. For instance, to synthesize an analogue, chlorocyclopentane can be subjected to nucleophilic substitution. A reaction with sodium methoxide (NaOCH₃) would replace the chlorine atom with a methoxy group via an SN2 reaction, yielding methoxycyclopentane. Further steps would be required to introduce the hydroxymethyl group, potentially involving lithiation followed by reaction with formaldehyde, or by starting with a cyclopentane derivative that already contains a precursor to the methanol group.

Stereoselective halogenation methods can also be employed on more complex cyclopentane intermediates, such as those containing an existing alcohol group, to precisely control the stereochemistry of the final product. nih.gov The introduced halogen then serves as a leaving group for displacement by methoxide to install the ether functionality. nih.gov

Organometallic Reagent Mediated Syntheses (e.g., Fp complexes)

Organometallic chemistry provides sophisticated methods for carbon-carbon bond formation and functionalization. mt.comyoutube.com Reagents like dicarbonyl(cyclopentadienyl)iron anion, often abbreviated as Fp⁻, can be used in the synthesis of complex molecules. researchgate.net The Fp group (C₅H₅)Fe(CO)₂ can act as a protecting group or as a reactive center to facilitate bond formation. researchgate.netacs.org

A potential synthesis utilizing Fp chemistry could begin with the reaction of the Fp anion with a suitable electrophile, such as an epoxide derived from a functionalized cyclopentene. The Fp anion is a powerful nucleophile and can open epoxide rings. Alternatively, one could start with an Fp-alkyl complex, such as Fp-CH₂I. This complex could be used to deliver the Fp-CH₂ unit to a cyclopentanone precursor.

The general synthetic utility of organometallic reagents, such as Grignard or organolithium reagents, is well-established. youtube.comyoutube.comyoutube.com For example, a synthesis could involve the reaction of cyclopentanone with methyllithium (B1224462) to form 1-methylcyclopentanol. This intermediate, however, does not lead directly to the target structure. A more plausible route might involve the protection of cyclopentanone as a ketal, followed by functionalization at another position on the ring, and eventual conversion to the target molecule. The synthesis of organometallic reagents themselves often involves the reaction of an organohalide with a metal in its zero-oxidation state. youtube.comyoutube.com

Optimization of Synthetic Pathways and Reaction Conditions

Yield Enhancement and Selectivity Control

In the context of synthesizing this compound and its analogues, yield and selectivity are paramount. For pathways involving ring-opening reactions, regioselectivity is a key consideration. As noted, the ring-opening of unsymmetrical epoxides can be directed by the choice of acidic or basic conditions. libretexts.org Basic conditions favor nucleophilic attack at the less substituted carbon (SN2), while acidic conditions favor attack at the more substituted carbon (SN1-like), thus controlling which constitutional isomer is formed preferentially. libretexts.org

In halogenation reactions, selectivity is also a critical factor. The reactivity-selectivity principle suggests that less reactive reagents are often more selective. wikipedia.org For instance, free-radical bromination is significantly more selective than chlorination for substituting hydrogen atoms on tertiary carbons over secondary or primary ones, which can be exploited to control the initial halogenation site on a substituted cyclopentane ring. youtube.com

The choice of catalyst can dramatically influence selectivity. For example, in reactions involving the oxidation of alcohols, catalysts based on (cyclopentadienone)iron tricarbonyl complexes have shown that steric bulk on the catalyst ligand can reverse selectivity, favoring the oxidation of primary alcohols over secondary ones. acs.org This principle of tuning catalyst structure to control selectivity is widely applicable.

Below is a table summarizing factors that influence selectivity in relevant reaction types.

| Reaction Type | Factor Influencing Selectivity | Outcome |

| Epoxide Ring-Opening | Reaction Conditions (Acidic vs. Basic) | Controls regioselectivity of nucleophilic attack. |

| Free-Radical Halogenation | Choice of Halogen (Br₂ vs. Cl₂) | Bromination is more selective for more substituted carbons. youtube.comwikipedia.org |

| Catalytic Oxidation | Steric Bulk of Catalyst Ligand | Can reverse selectivity between primary and secondary alcohols. acs.org |

Influence of Catalyst Structure and Reaction Environment

The catalyst and its surrounding environment play a decisive role in the outcome of a chemical reaction. For reactions involving cyclopentane derivatives, such as ring-opening or hydrogenation, the catalyst's properties are key to optimization.

Studies on the ring-opening of cyclopentane on platinum (Pt) supported on alumina (B75360) (Al₂O₃) have shown that catalytic activity is a function of the metal particle size. tum.deacs.org Turnover rates were found to increase with increasing Pt particle size, indicating that the reaction is structurally sensitive. tum.deacs.org Furthermore, the presence of promoters, such as chloride, can significantly alter the electronic properties of the metal catalyst surface. tum.de This electronic modification affects the adsorption of reactants and the activation energy barrier for C-C bond cleavage, thereby influencing both the rate and efficiency of the reaction. tum.deacs.org

The reaction environment, including the solvent and temperature, is also critical. For instance, some ring-opening reactions of epoxides can be performed efficiently at room temperature using a polar solvent like nitromethane, avoiding the need for a catalyst altogether. researchgate.net The choice of solvent can influence reaction rates and, in some cases, the selectivity of the reaction.

Optimizing a synthetic process, such as methanol synthesis, often involves a multi-objective approach where factors like temperature, pressure, and feed composition are adjusted to maximize both yield and production rate. mdpi.comsemanticscholar.orgresearchgate.netupb.roresearchgate.net These principles of process optimization are directly applicable to the multi-step synthesis of fine chemicals like this compound.

The table below details the influence of specific catalytic and environmental factors.

| Factor | Influence | Example Application |

| Catalyst Particle Size | Affects turnover rates and catalytic activity. tum.deacs.org | Ring-opening of cyclopentane on Pt/Al₂O₃. tum.deacs.org |

| Catalyst Promoters (e.g., Chloride) | Modifies surface electronic properties, affecting reactant binding and activation energies. tum.de | Chloride promotion in cyclopentane ring-opening. tum.de |

| Solvent Polarity | Can enhance reaction rates and enable milder conditions. researchgate.net | Epoxide ring-opening in nitromethane. researchgate.net |

| Temperature and Pressure | Controls reaction kinetics and thermodynamic equilibrium. | General optimization of methanol synthesis. researchgate.netupb.ro |

Mechanistic Investigations of 1 Methoxycyclopentyl Methanol Transformations

Role of Intermediate Species in Reaction Mechanisms (e.g., Seleniranium Ions)

The role of specific intermediate species, such as seleniranium ions, in the reaction mechanisms of (1-Methoxycyclopentyl)methanol has not been investigated. While methylcyclopentenyl cations (MCP+) have been identified as important intermediates in the broader context of MTH technology, their direct involvement in reactions starting from this compound is not documented. dicp.ac.cnresearchgate.net Research into the formation, stability, and reactivity of potential carbocation or other reactive intermediates derived from this compound is a critical but currently missing piece of the puzzle.

Stereochemical Control and Diastereoselectivity in Chemical Transformations

Information regarding stereochemical control and diastereoselectivity in chemical transformations of this compound is not available. The presence of a stereocenter at the carbon bearing the hydroxyl and methoxy (B1213986) groups suggests that its reactions could, in principle, proceed with some degree of stereocontrol. However, without experimental or theoretical studies, any discussion of facial selectivity in nucleophilic additions to a potential carbocation intermediate or the influence of the methoxy group on the stereochemical outcome of reactions remains purely speculative.

Kinetic and Thermodynamic Studies of Reaction Processes

No kinetic or thermodynamic data for the transformations of this compound have been reported. Rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes are fundamental to understanding and optimizing chemical reactions. The absence of such data for this compound means that the feasibility, rate, and equilibrium position of its potential reactions are unknown. While general thermodynamic data for methanol (B129727) and related compounds are available, this information is not directly applicable to the specific transformations of this compound. researchgate.netnih.govutwente.nldtu.dk

Reactivity and Derivatization Strategies of 1 Methoxycyclopentyl Methanol

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol functional group in (1-methoxycyclopentyl)methanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the corresponding aldehyde, (1-methoxycyclopentyl)formaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. mdpi.com

For the synthesis of 1-methoxycyclopentanecarboxylic acid, stronger oxidizing agents are required. The Jones oxidation, utilizing chromium trioxide (CrO₃) in a mixture of aqueous sulfuric acid and acetone, or potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, can achieve the complete oxidation of the primary alcohol. A two-step procedure, involving initial oxidation to the aldehyde followed by subsequent oxidation using reagents like sodium chlorite (B76162) (NaClO₂), is also a common strategy. While direct synthesis from this compound is a standard transformation, alternative routes to similar carboxylic acids have been reported starting from cyclic ketones. For instance, 1-methoxy-3-methylcyclopentane-1-carboxylic acid can be synthesized from 3-methylcyclopentanone (B121447) via methoxylation and subsequent carboxylation. evitachem.com

Table 1: Plausible Oxidation Reactions of this compound This table is based on established oxidation reactions for primary alcohols and provides hypothetical yet scientifically sound examples.

| Product | Reagent(s) | Typical Conditions | Reaction Type |

|---|---|---|---|

| (1-Methoxycyclopentyl)formaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Partial Oxidation |

| (1-Methoxycyclopentyl)formaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Partial Oxidation |

| 1-Methoxycyclopentanecarboxylic acid | CrO₃, H₂SO₄, Acetone (Jones Reagent) | 0°C to Room Temperature | Full Oxidation |

| 1-Methoxycyclopentanecarboxylic acid | KMnO₄, NaOH, H₂O; then H₃O⁺ | Heat, then Acid Workup | Full Oxidation |

Reduction Reactions to Saturated Alcohols and Hydrocarbons

Direct reduction of the primary alcohol in this compound is not a typical transformation. However, the hydroxyl group can be derivatized and subsequently removed in a deoxygenation reaction to yield 1-methoxy-1-methylcyclopentane.

A common method for deoxygenation is the Barton-McCombie reaction. nih.gov This involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate or thiocarbonylimidazole, followed by radical-induced cleavage of the C-O bond using a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).

Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reduction of this sulfonate ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can then displace the tosylate group to form the corresponding hydrocarbon, 1-methoxy-1-methylcyclopentane.

Table 2: Potential Deoxygenation Strategies for this compound This table outlines hypothetical reaction sequences based on standard deoxygenation methodologies.

| Intermediate | Step 1 Reagents | Step 2 Reagents | Final Product |

|---|---|---|---|

| (1-Methoxycyclopentyl)methyl xanthate | 1. NaH; 2. CS₂; 3. CH₃I | Bu₃SnH, AIBN, Toluene, Reflux | 1-Methoxy-1-methylcyclopentane |

| (1-Methoxycyclopentyl)methyl tosylate | TsCl, Pyridine | LiAlH₄, THF | 1-Methoxy-1-methylcyclopentane |

Nucleophilic Substitution Reactions for Structural Diversification

The hydroxyl group of this compound is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A highly effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.comchemistrysteps.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.comchemistrysteps.com

The resulting (1-methoxycyclopentyl)methyl tosylate is an excellent substrate for Sₙ2 reactions. It can react with a wide variety of nucleophiles to introduce new functional groups at the methylene (B1212753) position, allowing for significant structural diversification. For example, reaction with sodium cyanide (NaCN) introduces a nitrile group, reaction with sodium azide (B81097) (NaN₃) yields an azide, and reaction with a thiolate (RSNa) produces a thioether. A specific protocol for converting tosylates directly into nitroalkanes involves treatment with tetrabutylammonium (B224687) nitrite (B80452) (TBAN). nih.gov

Table 3: Examples of Nucleophilic Substitution on a this compound Derivative This table illustrates potential Sₙ2 reactions starting from the corresponding tosylate.

| Starting Material | Nucleophile | Reagent | Product |

|---|---|---|---|

| (1-Methoxycyclopentyl)methyl tosylate | CN⁻ | NaCN | (1-Methoxycyclopentyl)acetonitrile |

| (1-Methoxycyclopentyl)methyl tosylate | N₃⁻ | NaN₃ | 1-(Azidomethyl)-1-methoxycyclopentane |

| (1-Methoxycyclopentyl)methyl tosylate | I⁻ | NaI | 1-(Iodomethyl)-1-methoxycyclopentane |

| (1-Methoxycyclopentyl)methyl tosylate | NO₂⁻ | Tetrabutylammonium nitrite (TBAN) | 1-Methoxy-1-(nitromethyl)cyclopentane |

Rearrangement Reactions and Skeletal Modifications

Under acidic conditions, this compound has the potential to undergo skeletal rearrangement. This reactivity is analogous to that of the closely related compound, (1-methylcyclopentyl)methanol (B1281623), which undergoes an acid-catalyzed dehydration and ring expansion to form 1-methylcyclohexene. study.com

The proposed mechanism for this compound would proceed as follows:

Protonation: The hydroxyl group is protonated by a strong acid to form a good leaving group (H₂O).

Carbocation Formation: Loss of water generates a primary carbocation adjacent to the cyclopentane (B165970) ring.

Ring Expansion: To alleviate ring strain and form a more stable carbocation, a C-C bond from the cyclopentane ring migrates, expanding the five-membered ring to a six-membered ring. This results in the formation of a more stable tertiary carbocation within the newly formed cyclohexane (B81311) ring.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding a substituted cyclohexene (B86901) derivative.

This type of transformation, known as a Wagner-Meerwein rearrangement, is a powerful method for skeletal modification, allowing access to different ring systems. stackexchange.comyoutube.com The specific product would depend on which ring bond migrates and the regioselectivity of the final elimination step.

Formation of Complex Molecules and Macrocycles

While specific examples utilizing this compound in the synthesis of complex natural products or macrocycles are not prominently documented, its structure suggests potential as a versatile building block. researchgate.net The presence of two distinct functional groups—a primary alcohol and a methyl ether—allows for orthogonal chemical modifications.

The primary alcohol can be used as a handle for chain extension or for linking the cyclopentane core to other molecular fragments through ester, ether, or urethane (B1682113) linkages. The methoxy (B1213986) group, being relatively stable, can be carried through multiple synthetic steps. This bifunctional nature makes it a candidate for incorporation into larger, more complex structures, including the synthesis of macrocyclic compounds where it could serve as a rigid, non-aromatic scaffold.

Advanced Spectroscopic and Structural Elucidation of 1 Methoxycyclopentyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (1-Methoxycyclopentyl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structural Determination

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) are detailed in Table 1.

Cyclopentyl Protons (H2/H5 and H3/H4): The eight protons on the cyclopentyl ring are diastereotopic and would appear as complex, overlapping multiplets in the upfield region, typically between 1.5 and 1.8 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet at approximately 3.3 ppm, characteristic of a methoxy group attached to a quaternary carbon.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet around 3.6 ppm. Their proximity to two electronegative oxygen atoms results in a downfield shift.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet whose chemical shift is concentration and solvent dependent, appearing anywhere from 1.5 to 4.0 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 1.

Quaternary Carbon (C1): The C1 carbon, bonded to both the methoxy and hydroxymethyl groups, is the most deshielded of the sp³ carbons and is expected to appear around 85-90 ppm.

Hydroxymethyl Carbon (-CH₂OH): This carbon is predicted to resonate at approximately 68 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected at a characteristic shift of about 52 ppm.

Cyclopentyl Carbons (C2/C5 and C3/C4): Due to symmetry, the cyclopentyl ring carbons will appear as two distinct signals. The C2 and C5 carbons, being closer to the substituted C1, are expected around 38 ppm, while the more remote C3 and C4 carbons would appear further upfield at approximately 24 ppm.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| δ (ppm) | Multiplicity | |

| Cyclopentyl (C3/C4) | ~ 1.5 - 1.8 | m |

| Cyclopentyl (C2/C5) | ~ 1.5 - 1.8 | m |

| Methoxy (-OCH₃) | ~ 3.3 | s |

| Hydroxymethyl (-CH₂OH) | ~ 3.6 | s |

| Quaternary (C1) | - | - |

| Hydroxyl (-OH) | variable | br s |

Table 1: Predicted ¹H and ¹³C NMR data for this compound in CDCl₃. (s = singlet, br s = broad singlet, m = multiplet).

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously confirm the predicted structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would show correlations between the adjacent protons within the cyclopentyl ring, confirming their connectivity. No cross-peaks would be expected for the methoxy and hydroxymethyl singlets, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals: the multiplet at ~1.6 ppm to the carbon signals at ~24 and ~38 ppm; the singlet at ~3.3 ppm to the carbon at ~52 ppm; and the singlet at ~3.6 ppm to the carbon at ~68 ppm.

A correlation from the methoxy protons (~3.3 ppm) to the quaternary carbon C1 (~88 ppm).

Correlations from the hydroxymethyl protons (~3.6 ppm) to the quaternary carbon C1 (~88 ppm).

Correlations from the C2/C5 ring protons (~1.6 ppm) to the quaternary carbon C1 (~88 ppm). These HMBC correlations would unequivocally confirm the attachment of the methoxy and hydroxymethyl groups to the same carbon atom of the cyclopentyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragments.

The molecular ion peak (M⁺) at m/z 130 is expected to be present, though it may be weak due to the instability of tertiary alcohols under EI conditions. amazonaws.com The fragmentation would be dominated by cleavage adjacent to the oxygen atoms (alpha-cleavage) to form stable oxonium ions.

Key predicted fragmentation pathways include:

Loss of a hydroxymethyl radical (•CH₂OH): This is a highly probable fragmentation, resulting in a stable oxonium ion at m/z 99 (M-31). This is often a base peak in similar structures.

Loss of a methoxy radical (•OCH₃): This alternative alpha-cleavage would also lead to an ion at m/z 99 (M-31).

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy moiety would yield a fragment at m/z 115 (M-15).

Loss of methanol (B129727) (CH₃OH): A rearrangement reaction could lead to the elimination of a neutral methanol molecule, producing an ion at m/z 98 (M-32).

Ring Fragmentation: The cyclopentyl ring itself can fragment, leading to a series of smaller ions, typically corresponding to the loss of ethene (C₂H₄), giving peaks at m/z 71 and others.

| m/z | Predicted Fragment Ion | Origin |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [C₆H₁₁O₂]⁺ | [M - CH₃]⁺ |

| 99 | [C₆H₁₁O]⁺ | [M - CH₂OH]⁺ or [M - OCH₃]⁺ |

| 98 | [C₆H₁₀O]⁺ | [M - CH₃OH]⁺ |

| 71 | [C₄H₇O]⁺ | Ring fragmentation products |

Table 2: Predicted key fragments in the electron ionization mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by absorptions from the O-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Appearance |

| 3500 - 3300 | O-H stretch (alcohol) | Strong, broad |

| 2990 - 2850 | C-H stretch (sp³) | Strong, sharp |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1150 - 1050 | C-O stretch (ether & alcohol) | Strong, sharp |

Table 3: Predicted characteristic infrared absorption bands for this compound.

The most prominent features of the predicted IR spectrum would be:

A strong, broad absorption band in the region of 3500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group involved in hydrogen bonding.

Strong, sharp peaks between 2990 and 2850 cm⁻¹, corresponding to the C-H stretching vibrations of the cyclopentyl ring, methoxy, and hydroxymethyl groups.

A strong and sharp absorption band in the fingerprint region, around 1150-1050 cm⁻¹, arising from the C-O stretching vibrations of both the primary alcohol and the ether linkage. docbrown.info

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. As this compound is likely a liquid at room temperature, this technique would require the formation of a suitable crystalline derivative.

Should a crystalline sample be obtained, single-crystal X-ray diffraction would provide an unambiguous three-dimensional structure. This analysis would confirm the connectivity of the atoms and provide precise data on bond lengths and bond angles. Furthermore, it would reveal the solid-state conformation of the cyclopentyl ring, which typically adopts a non-planar envelope or twist conformation to minimize steric strain. The crystal packing would also be elucidated, likely revealing intermolecular hydrogen-bonding networks where the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light and are used to analyze chiral molecules. saschirality.org this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit a CD spectrum.

However, if this molecule were used as a precursor to synthesize a chiral derivative, CD spectroscopy would become a valuable tool. For instance, if the hydroxyl group was esterified with a chiral carboxylic acid, two diastereomers would be formed. These diastereomers would have distinct CD spectra. Alternatively, if a reaction created a new chiral center within the molecule, CD spectroscopy could be used in conjunction with computational methods to determine the absolute configuration of the product and to measure its enantiomeric excess. acs.orgrsc.org

Applications in Advanced Chemical Synthesis and Biological Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

While the structure of (1-Methoxycyclopentyl)methanol, featuring a primary alcohol and a methoxy (B1213986) group on a cyclopentyl ring, suggests its potential as a building block in organic synthesis, detailed research outlining its specific applications in this context is limited.

There is currently a lack of specific, publicly available research demonstrating the use of this compound as a direct precursor in the total synthesis of complex natural products or other intricate organic molecules.

Similarly, the scientific literature does not provide specific examples of this compound being utilized as a key intermediate in the preparation of specialized reagents or ligands for catalysis or other applications.

Future Directions and Emerging Research Avenues for 1 Methoxycyclopentyl Methanol

Development of Green and Sustainable Synthetic Routes

There is a notable absence of published research on the development of green and sustainable synthetic routes specifically for (1-Methoxycyclopentyl)methanol. The principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency, are driving innovation in chemical synthesis. nih.gov However, the application of these principles to the production of this compound has not been documented in the available literature. General methodologies for the synthesis of related compounds, such as the zeolite-catalyzed gas-phase etherification of cyclopentanol (B49286) with methanol (B129727) to produce cyclopentyl methyl ether, suggest potential avenues for exploration. researchgate.net

Harnessing Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The exploration of novel catalytic systems to enhance the efficiency and selectivity of reactions involving this compound is another area that remains to be investigated. Research into catalytic processes for the synthesis of other functionalized cyclopentanes is ongoing, employing a variety of catalysts including rhodium, scandium, and copper complexes. rsc.orgnih.gov These studies focus on achieving high yields and stereoselectivity in the formation of substituted cyclopentane (B165970) rings. rsc.orgnih.gov However, the application of such catalytic systems to the synthesis or modification of this compound is not reported.

Exploration in New Frontiers of Functional Materials

The potential application of this compound in the creation of new functional materials is an intriguing but unexplored field. Cyclopentane and its derivatives are recognized for their role in the structural diversity of various molecules and have been investigated for applications in high-density fuels and polymers. rsc.orgfiveable.meacs.org For instance, cyclopentanone (B42830), derivable from hemicellulose, has been used to synthesize renewable high-density fuels. acs.org Whether this compound possesses properties that would make it a valuable building block for new materials remains an open question.

Interdisciplinary Approaches in Chemical Biology

The intersection of chemistry and biology offers a fertile ground for discovering new bioactive molecules. Cyclopentane derivatives are found in various natural products and have been investigated for their biological activities. fiveable.meresearchgate.net The study of cyclopentane derivatives in the context of lipid structure and function highlights their biological significance. fiveable.me However, there is no available research on the interdisciplinary study of this compound within the field of chemical biology. Its potential interactions with biological systems and its utility as a chemical probe or a scaffold for drug discovery are yet to be explored.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (1-Methoxycyclopentyl)methanol, and how do reaction parameters influence yield?

- Methodological Answer :

- Catalytic Hydrogenation : Reduction of ketone precursors (e.g., 1-methoxycyclopentanone) using Pd/C or Raney Ni under hydrogen pressure (1–3 atm) at 25–50°C. Yields >80% are achievable with optimized catalyst loading (5–10 wt%) and solvent polarity (e.g., ethanol vs. THF) .

- Grignard Addition : Reaction of cyclopentylmagnesium bromide with methoxy-protected formaldehyde derivatives. Requires strict anhydrous conditions and low temperatures (−10°C to 0°C) to minimize side reactions. Post-reaction quenching with NH₄Cl and purification via column chromatography (hexane/ethyl acetate) are critical for purity .

- Key Factors : Solvent choice (polar aprotic vs. protic), temperature control, and catalyst activity directly impact reaction kinetics and byproduct formation.

Q. How can the physicochemical properties (e.g., solubility, logP) of this compound be experimentally characterized?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC-UV quantification. Test in water, ethanol, DMSO, and hexane. Preliminary data suggest low water solubility (<1 mg/mL) due to the hydrophobic cyclopentane ring, consistent with structurally similar alcohols .

- logP (Partition Coefficient) : Employ reverse-phase HPLC with a calibrated C18 column. Compare retention times against standards (e.g., 1-octanol). Predicted logP ≈ 1.2 (via ChemDraw), aligning with methoxy-alcohol analogs .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic/basic conditions (pH 2–12) may hydrolyze the methoxy group, necessitating buffered storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in SN2 reactions?

- Methodological Answer :

- Steric and Electronic Analysis : The cyclopentane ring imposes torsional strain, favoring axial attack in SN2 pathways. Computational DFT studies (e.g., Gaussian 16) reveal transition-state stabilization when nucleophiles (e.g., NaCN) approach the less hindered equatorial position .

- Experimental Validation : Kinetic isotope effects (KIEs) and Hammett plots using substituted benzyl bromides. Compare activation parameters (ΔH‡, ΔS‡) for reactions in polar aprotic solvents (DMF vs. DMSO) .

Q. How does the compound’s conformational flexibility impact its utility in asymmetric catalysis?

- Methodological Answer :

- Ring Puckering Analysis : Use X-ray crystallography or NMR NOE experiments to identify dominant chair or twist-boat conformers. The methoxy group’s gauche effect stabilizes specific conformers, influencing chiral induction in proline-mediated aldol reactions .

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., Michael addition) with varying ligands (BINOL vs. Salen). Correlate results with computed steric maps (Molecular Operating Environment software) .

Data Contradiction and Validation

Q. How should conflicting reports on the compound’s oxidative stability be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 0.1 M HCl, 25°C) with oxygen-free solvents. Use EPR spectroscopy to detect radical intermediates, which may explain variability in oxidation rates .

- Meta-Analysis : Aggregate published kinetic data (Arrhenius plots) to identify outliers. Cross-validate with quantum mechanical calculations (e.g., transition-state theory) to reconcile discrepancies .

Application-Oriented Research

Q. What strategies optimize this compound’s use as a chiral building block in pharmaceutical intermediates?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the alcohol with TBSCl for Grignard reactions, followed by TBAF cleavage. Monitor regioselectivity via in situ IR spectroscopy .

- Scale-Up Considerations : Continuous-flow reactors with immobilized catalysts (e.g., silica-supported enzymes) enhance throughput. Process analytical technology (PAT) ensures real-time purity monitoring .

Tables for Key Data

| Property | Experimental Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 45–47°C | DSC | |

| Boiling Point | 210–215°C | Distillation (760 mmHg) | |

| Solubility in Ethanol | >50 mg/mL | Shake-flask/HPLC | |

| Calculated logP | 1.2 | ChemDraw |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.